(S)-2-amino-1,1-diphenylpropan-1-ol is an optically active β-amino alcohol with the molecular formula C₁₅H₁₇NO and a molecular weight of 227.3 g/mol. The compound features a chiral center, contributing to its enantiomeric properties. Its structure consists of a propanol backbone with two phenyl groups attached to the first carbon and an amino group on the second carbon, which significantly influences its chemical behavior and biological activity .
(S)-2-Amino-1,1-diphenylpropan-1-ol can be used as a chiral ligand in asymmetric catalysis, a technique for creating enantiomerically pure products from achiral starting materials. The presence of the chiral center in the molecule allows it to selectively bind to one enantiomer of the substrate, leading to the formation of the desired enantiomer in the final product.
The molecule's structural similarity to certain amino acids has sparked interest in its potential medicinal applications. Studies have explored its use in the development of drugs for various conditions, including:
These reactions are essential for synthesizing complex organic molecules in pharmaceutical chemistry.
(S)-2-amino-1,1-diphenylpropan-1-ol exhibits notable biological activities, particularly in medicinal chemistry. It has been studied for its potential as:
Several synthesis methods have been developed for (S)-2-amino-1,1-diphenylpropan-1-ol:
These methods highlight the compound's utility in synthesizing other chiral compounds.
(S)-2-amino-1,1-diphenylpropan-1-ol finds applications in various fields:
Studies on (S)-2-amino-1,1-diphenylpropan-1-ol have investigated its interactions with various biological targets:
These interactions underscore the compound's significance in both synthetic and biological contexts.
Several compounds share structural similarities with (S)-2-amino-1,1-diphenylpropan-1-ol. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
(R)-2-amino-1,1-diphenylpropan-1-ol | 78603-93-7 | 1.00 |
(S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol | 78603-95-9 | 0.98 |
(R)-(+)-2-amino-3-methyl-1,1-diphenylbutan-1-ol | 86695-06-9 | 0.98 |
(R)-2-amino-1,1,2-triphenylethanol | 79868-79-4 | 0.89 |
cis-2-amino-2,3-dihydro-1H-inden-1-ol | 23337-80-6 | 0.86 |
The uniqueness of (S)-2-amino-1,1-diphenylpropan-1-ol lies in its specific stereochemistry and ability to act as a versatile chiral auxiliary in synthetic chemistry. Its structural features enable it to participate effectively in various enantioselective reactions that other similar compounds may not facilitate as efficiently.
(S)-2-amino-1,1-diphenylpropan-1-ol represents a chiral beta-amino alcohol characterized by its unique structural features, including two phenyl groups attached to the tertiary carbon and an amino group on the secondary carbon position [1] [2]. This compound exhibits distinctive physicochemical properties that are fundamental to understanding its behavior in various chemical and biological systems.
The solubility characteristics of (S)-2-amino-1,1-diphenylpropan-1-ol demonstrate limited dissolution across both polar and aprotic solvent systems. Experimental data reveals that the compound exhibits slight solubility in chloroform and methanol, with both solvents showing comparable dissolution capacity [2] [3] [4]. This limited solubility profile can be attributed to the compound's amphiphilic nature, where the polar amino and hydroxyl functional groups compete with the substantial hydrophobic character imparted by the two phenyl substituents.
In polar aprotic solvents such as chloroform, the compound demonstrates slight solubility despite the absence of hydrogen bonding capability from the solvent [4]. This behavior suggests that dipole-dipole interactions and van der Waals forces between the compound's polar groups and the solvent molecules contribute to dissolution. The aromatic rings provide additional stabilization through pi-pi interactions with the chlorinated solvent system.
The compound's behavior in polar protic solvents follows a similar pattern, with methanol showing slight solubility [2] [4]. The formation of hydrogen bonds between the amino alcohol functional groups and the protic solvent contributes to this limited dissolution. However, the extensive hydrophobic surface area created by the diphenyl substituents restricts overall solubility, preventing complete miscibility even in favorable hydrogen-bonding environments.
Water solubility, while not explicitly quantified in the available literature, is expected to be significantly reduced compared to simpler amino alcohols due to the hydrophobic phenyl groups [5] [6]. The zwitterionic character typical of amino alcohols at physiological pH would normally favor aqueous solubility, but the lipophilic aromatic substituents create an unfavorable hydrophobic hydration shell that limits water interaction.
Solvent Category | Representative Solvents | Solubility | Primary Interactions |
---|---|---|---|
Polar Aprotic | Chloroform | Slightly soluble | Dipole-dipole, van der Waals |
Polar Protic | Methanol, Water | Slightly soluble to poor | Hydrogen bonding, electrostatic |
Nonpolar | Hexane, Toluene | Very poor | Weak van der Waals |
The thermal behavior of (S)-2-amino-1,1-diphenylpropan-1-ol reveals distinct phase transition characteristics that reflect its molecular structure and intermolecular interactions. The compound exhibits a sharp melting point range of 100-102°C, indicating high crystalline purity and well-defined solid-state organization [2] [7] [3].
This relatively narrow melting range suggests the formation of stable crystalline structures through intermolecular hydrogen bonding networks involving both the amino and hydroxyl functional groups [8]. The elevated melting point compared to simpler amino alcohols reflects the increased molecular weight (227.30 g/mol) and the contribution of pi-pi stacking interactions between the aromatic rings in the solid state.
The predicted boiling point of 407.8±40.0°C demonstrates the compound's thermal stability and the strength of intermolecular interactions in the liquid phase [2] [3] [9]. This high boiling point can be attributed to several factors: extensive hydrogen bonding between amino and hydroxyl groups, pi-pi stacking interactions between phenyl rings, and the substantial molecular mass. The large uncertainty range (±40.0°C) reflects the computational nature of this prediction and the complexity of accurately modeling such interactions.
Differential scanning calorimetry studies of similar aromatic amino alcohols indicate that phase transitions in this class of compounds often involve multiple thermal events [8] [10]. The primary endothermic transition corresponds to crystal lattice disruption and the breaking of intermolecular hydrogen bonds. Secondary thermal events may include conformational changes and the disruption of aromatic stacking arrangements.
The compound's thermal stability profile suggests minimal decomposition below 250°C, based on comparative studies of structurally related amino alcohols [10]. Above this temperature, thermal degradation may occur through dehydration, deamination, or aromatic ring fragmentation pathways.
The chiroptical properties of (S)-2-amino-1,1-diphenylpropan-1-ol provide critical insights into its absolute configuration and conformational behavior in solution. The compound exhibits strong levorotatory optical activity with a specific rotation [α]₂₀/D of -90° (c = 1, chloroform) [2] [7] [3], confirming its S-absolute configuration and demonstrating significant interaction with plane-polarized light.
This substantial negative rotation value indicates efficient coupling between the chiral center and the extended pi-electron system of the aromatic substituents [11] [12]. The magnitude of rotation reflects both the inherent asymmetry at the stereogenic carbon and the contribution of the aromatic chromophores to the overall optical rotation through electronic transitions and conformational preferences.
The choice of chloroform as the measurement solvent is significant for several reasons. Chloroform's moderate polarity and ability to form weak hydrogen bonds provides a stable solvation environment that minimizes conformational changes while allowing accurate optical rotation measurement [11]. The solvent's transparency in the visible spectrum and its refractive index characteristics make it ideal for polarimetric determinations.
Chiroptical Parameter | Value | Conditions | Significance |
---|---|---|---|
Specific Rotation [α]₂₀/D | -90° | c = 1, chloroform | Strong levorotatory activity |
Absolute Configuration | S | Confirmed by rotation | Consistent with synthetic origin |
Optical Purity | >99% ee | Based on synthetic method | High enantiomeric excess |
The refractive index value of 1.604 further supports the compound's optical characteristics [13]. This elevated refractive index compared to simple alcohols (typically 1.33-1.40) reflects the presence of aromatic rings and their contribution to the overall polarizability of the molecule [14] [15]. The refractive index correlates with the compound's ability to interact with electromagnetic radiation, supporting the observed strong optical rotation.
Temperature-dependent optical rotation studies, while not explicitly reported for this compound, typically show decreased rotation magnitude with increasing temperature due to increased molecular motion and conformational averaging [16] [17]. The activation energy for conformational interconversion around the chiral center would be expected to be relatively high due to steric hindrance from the bulky aromatic substituents.
Irritant